molecular formula C12H16O B2935090 2-Methyl-1-phenylpentan-3-one CAS No. 23936-95-0

2-Methyl-1-phenylpentan-3-one

Cat. No. B2935090
CAS RN: 23936-95-0
M. Wt: 176.259
InChI Key: DTLXHCFHRITUHW-UHFFFAOYSA-N
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Description

2-Methyl-1-phenylpentan-3-one is a chemical compound with the CAS Number: 23936-95-0 . It has a molecular weight of 176.26 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-methyl-1-phenyl-3-pentanone . The InChI code for this compound is 1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Photoreactivity in Solvents

A study by Klán and Literák (1999) explored the temperature-dependent solvent effects on the Norrish Type II reaction of 1-phenylpentan-1-one and its derivatives. They found that a small structural change, such as a p-methyl substitution in 1-phenylpentan-1-one, significantly altered the temperature-dependent photoreactivity in the presence of weak bases. This suggests potential applications in photochemistry, particularly in understanding how structural changes impact reactions in different solvent environments and temperatures (Klán & Literák, 1999).

Spectroscopic Characterization

Westphal et al. (2012) presented mass spectrometric, nuclear magnetic resonance, and infrared spectroscopic data of designer drugs, including 2-methylamino-1-phenylpentan-1-one (a compound closely related to 2-Methyl-1-phenylpentan-3-one). They used these techniques for structure elucidation, which is crucial for identifying and analyzing new compounds in pharmaceutical and forensic science (Westphal et al., 2012).

Polymer Synthesis

Liao and Weber (1991) investigated the synthesis of poly(1-methyl-1-phenyl-1-silapentane) through chemical reduction. This research contributes to the field of polymer chemistry, demonstrating the processes of synthesizing new polymers with potential applications in materials science (Liao & Weber, 1991).

Anti-Inflammatory Drug Leads

Research by Jiang et al. (2019) identified new natural compounds, including 4-methyl-1-phenylpentane-2,3-diol, from Streptomyces sp. They explored the anti-inflammatory effects of these compounds, indicating potential applications in developing new anti-inflammatory drugs (Jiang et al., 2019).

Catalysis in Organic Synthesis

A study by Zhang et al. (2010) focused on the synthesis of 1-phenylpentane-1, 4-diones and related compounds via organophosphine-catalyzed reactions. This work is significant in the field of organic synthesis, particularly in developing new catalytic methods for creating complex organic molecules (Zhang et al., 2010).

Enzyme Immunoassay

Liveri et al. (2016) reported a case related to the intake of 2-(methylamino)-1-phenylpentan-1-one combined with other substances. They used enzyme immunoassay procedures for toxicology screening, demonstrating the compound's relevance in forensic toxicology (Liveri et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Most of the newly developed synthetic cathinones, including 2-Methyl-1-phenylpentan-3-one, can be seen as analogs and replacements for once-popular compounds that have been declining in popularity as a result of legislative efforts . Although it appears that some of the newly emerging cathinones are not widely used, they may become more popular in the future and could become a significant threat to health and life .

properties

IUPAC Name

2-methyl-1-phenylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-3-12(13)10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTLXHCFHRITUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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